Pyrazinecarboxylic acid, 4-oxide

説明

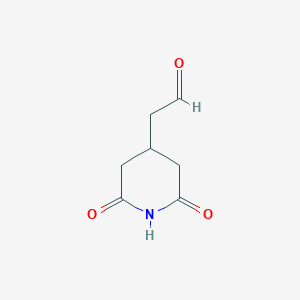

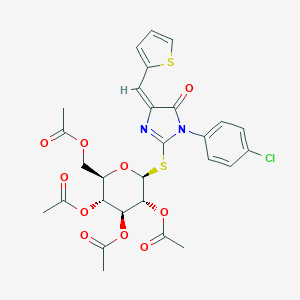

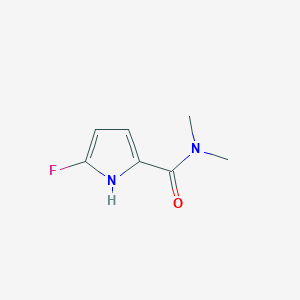

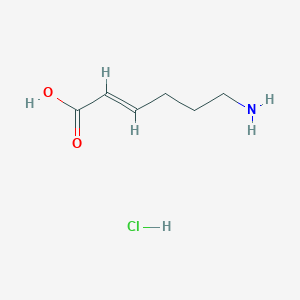

Pyrazinecarboxylic acid, 4-oxide, also known as 2-pyrazinecarboxylic acid 4-oxide, is a chemical compound with the linear formula C5H4N2O3 . It has a molecular weight of 140.099 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of Pyrazinecarboxylic acid, 4-oxide is represented by the linear formula C5H4N2O3 . The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium was calculated .Chemical Reactions Analysis

Changes in chemical shifts of carbons for 2-pyrazinecarboxylates of alkali metals with respect to 2-pyrazinecarboxylic acid indicate that alkali metals disturb the electron charge distribution in the aromatic ring of the ligand .科学的研究の応用

Biological Properties

Pyrazinecarboxylic acid and its derivatives show biological properties, including antimicrobial and antifungal activities . This makes them useful in the development of new drugs and treatments.

Spectroscopic Studies

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations have been synthesized and studied using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)] and thermogravimetric methods . These studies help in understanding the properties and behaviors of these compounds.

Electronic Charge Distribution Studies

The electronic charge distribution for the studied acids and their salts with lithium, sodium, and potassium has been calculated . This helps in understanding the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .

Thermal Decomposition Studies

Thermal decomposition of the analyzed compounds has been studied . This provides insights into the stability of these compounds under different temperature conditions.

Catalyst in Oxidation Reactions

2-Pyrazinecarboxylic acid is an additive in the oxidation of alkanes catalyzed by iron(III) complexes . Thus, heterogeneous catalytic systems based on substituted pyrazinecarboxylic acid-Fe(III) species should be promising for an efficient, clean, and safe alcohol oxidation reaction .

Synthesis of Iron (III) Complexes

The synthesis and characterization of a set of iron (III) complexes, viz. the mononuclear [Fe (L) 3] ( 1) and [NHEt 3 ] [Fe (L) 2 (Cl) 2] ( 2 ), the dinuclear methoxido-bridged [Fe (L) 2 (μ-OMe)] 2 .DMF.1.5MeOH ( 3 ), and the heteronuclear Fe (III)/Na (I) two-dimensional coordination polymer [Fe (N 3 ) (μ-L) 2 (μ-O) 1/2 (Na) (μ-H 2 O) 1/2] n ( 4 ), are reported . These complexes have potential applications in various chemical reactions.

Electrochemical Studies

The electrochemical study of these compounds reveals a facile single-electron reversible Fe (III)-to-Fe (II) reduction at a positive potential of 0.08V vs. saturated calomel electrode (SCE) . This property can be utilized in various electrochemical applications.

Heterogeneous Catalysts for Solvent-free Microwave-assisted Peroxidative Oxidation

These compounds have the ability to act as efficient oxidants and heterogeneous catalysts for the solvent-free microwave-assisted peroxidative oxidation (with tert -butyl hydroperoxide) of cyclohexanol to cyclohexanone . This opens up new avenues for the development of efficient and environmentally friendly oxidation processes.

作用機序

Target of Action

Pyrazinecarboxylic acid and its derivatives, including 2-Pyrazinecarboxylic Acid 4-Oxide, show biological properties . They are known to interact with various biological targets, particularly in the context of antimicrobial and antifungal activities .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the distribution of electronic charge in the pyrazine ring . This interaction can result in various biological effects, depending on the specific target and the environmental context.

Biochemical Pathways

Given its antimicrobial and antifungal properties, it is likely that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .

Result of Action

Given its known biological properties, it is likely that the compound exerts its effects by interacting with its targets and disrupting essential biochemical processes .

Action Environment

The action, efficacy, and stability of Pyrazinecarboxylic Acid, 4-Oxide can be influenced by various environmental factors. For instance, the presence of alkali metals can affect the distribution of electronic charge in the pyrazine ring of the compound

特性

IUPAC Name |

4-oxidopyrazin-4-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHIKYKJUATOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=N1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485519 | |

| Record name | Pyrazinecarboxylic acid, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazinecarboxylic acid, 4-oxide | |

CAS RN |

874-54-4 | |

| Record name | Pyrazinecarboxylic acid, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)